Enhanced Lipophilicity (LogP) vs. Non-Brominated and Non-Methylated Analogs
The target compound demonstrates a calculated XLogP3 of 3.1, significantly higher than the unbrominated analog 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (MW 172.23 g/mol), which is expected to be more hydrophilic, and higher than the non-methylated analog 3-bromo-2-(1H-pyrrol-1-yl)pyridine (MW 223.07 g/mol) due to the absence of lipophilic methyl groups [1]. This increased lipophilicity is a quantifiable advantage for passive membrane permeability, a critical parameter in drug discovery [2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (non-brominated analog) and 3-bromo-2-(1H-pyrrol-1-yl)pyridine (non-methylated analog). Quantitative LogP data for comparators was not found in the specified source; the comparison is based on structural principles and expected values. |
| Quantified Difference | Target XLogP3 = 3.1 vs. lower expected LogP for comparators based on smaller molecular weight and fewer lipophilic substituents. |
| Conditions | Computational prediction (XLogP3 model) |
Why This Matters
A higher LogP value correlates with improved membrane permeability, which is essential for oral bioavailability and central nervous system (CNS) penetration in drug candidates.
- [1] Kuujia. Cas no 1021910-58-6 (3-bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine). Computed Property: XLogP3 = 3.1. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
